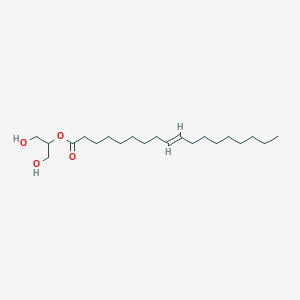
22-Dehydrodesmosterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
22-Dehydrodesmosterol is a sterol compound that plays a significant role in the biosynthesis of cholesterol. It is an intermediate in the Bloch pathway of cholesterol synthesis, where it is converted to desmosterol and subsequently to cholesterol. This compound is structurally similar to cholesterol, with the primary difference being the presence of a double bond at the 22nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 22-Dehydrodesmosterol typically involves the use of sterol intermediates. One common method is the reduction of 24-dehydrolathosterol using specific enzymes such as sterol-C5-desaturase/lathosterol oxidase (SC5DL) to form 7-dehydrodesmosterol, which can then be converted to this compound .
Industrial Production Methods
Industrial production of this compound can be achieved through metabolic engineering of microorganisms like Saccharomyces cerevisiae. By manipulating the mevalonate pathway and overexpressing specific genes, high yields of sterol intermediates, including this compound, can be obtained .
Análisis De Reacciones Químicas
Types of Reactions
22-Dehydrodesmosterol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: The double bond at the 22nd position can be reduced to form desmosterol.
Substitution: Functional groups can be substituted at specific positions on the sterol ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions.
Major Products
The major products formed from these reactions include desmosterol and other oxidized sterol derivatives, depending on the specific reaction conditions employed .
Aplicaciones Científicas De Investigación
22-Dehydrodesmosterol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various sterol derivatives.
Biology: It serves as an important intermediate in the study of cholesterol biosynthesis and metabolism.
Industry: It is used in the production of cholesterol and other sterol-based products.
Mecanismo De Acción
22-Dehydrodesmosterol exerts its effects primarily through its role in the cholesterol biosynthesis pathway. It is converted to desmosterol by the enzyme sterol-C5-desaturase/lathosterol oxidase (SC5DL), and then to cholesterol by 24-dehydrocholesterol reductase (DHCR24). This conversion is crucial for maintaining cholesterol homeostasis in cells .
Comparación Con Compuestos Similares
Similar Compounds
Desmosterol: An immediate precursor to cholesterol, differing from 22-Dehydrodesmosterol by the absence of a double bond at the 22nd position.
7-Dehydrocholesterol: Another intermediate in cholesterol synthesis, which can be converted to vitamin D3 upon exposure to ultraviolet light.
Uniqueness
This compound is unique due to its specific position in the cholesterol biosynthesis pathway and its structural characteristics. Its presence and conversion are essential for the proper synthesis of cholesterol, making it a critical compound in both biological and industrial contexts .
Propiedades
Número CAS |
23656-66-8 |
|---|---|
Fórmula molecular |
C27H42O |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,3E)-6-methylhepta-3,5-dien-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h6-9,19,21-25,28H,10-17H2,1-5H3/b8-6+/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
Clave InChI |
NKIFUBKKNVGXKA-OFAYOZIESA-N |
SMILES |
CC(C=CC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
SMILES isomérico |
C[C@H](/C=C/C=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canónico |
CC(C=CC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Sinónimos |
22-dehydrodesmosterol cholesta-5,22,24-trien-3-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-amino-4-[4-[(E)-C-[[1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1232627.png)
![[(1S,6S,7S,8R,9R,13R,14R,16S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1232630.png)
![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, propanoate, exo-](/img/structure/B1232632.png)




![2-[(Diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B1232640.png)

